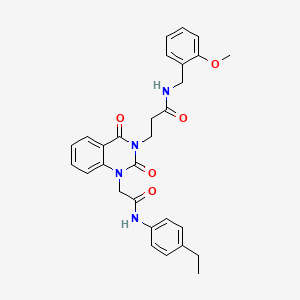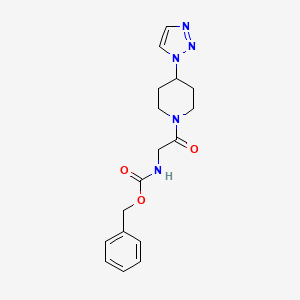
2-(thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide involves the activation of the caspase pathway, which leads to the induction of apoptosis in cancer cells. The compound has been found to inhibit the activity of the anti-apoptotic protein Bcl-2, which plays a crucial role in the survival of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the activity of the anti-apoptotic protein Bcl-2, and activate the caspase pathway. Additionally, the compound has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide in lab experiments is its potential as a potent anticancer agent. However, the compound has several limitations, including its complex synthesis method and limited availability.
Direcciones Futuras
There are several future directions for research on 2-(thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide. One direction is to explore its potential as a drug delivery system for cancer treatment. Another direction is to investigate its potential as a material for the development of nanotechnology-based applications. Additionally, further research is needed to understand the compound's mechanism of action and its potential applications in other fields.
Conclusion:
In conclusion, 2-(thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a chemical compound that has shown promising results as a potential anticancer agent. Its complex synthesis method and limited availability are some of its limitations. However, further research is needed to explore its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology.
Métodos De Síntesis
The synthesis of 2-(thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a complex process that involves several steps. The starting materials for the synthesis are 3-(thiophen-3-yl)pyrazin-2-amine and 2-bromoacetophenone. The reaction between these two compounds results in the formation of 3-(thiophen-3-yl)-N-(2-bromoacetophenone)pyrazin-2-amine. This intermediate compound is then reacted with thiophene-3-carboxaldehyde in the presence of a base to form the final product.
Aplicaciones Científicas De Investigación
2-(thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. It has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Propiedades
IUPAC Name |
2-thiophen-3-yl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-14(7-11-1-5-20-9-11)18-8-13-15(17-4-3-16-13)12-2-6-21-10-12/h1-6,9-10H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSHYNUKOGRICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B3019338.png)



![N-(3-chloro-2-fluorophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B3019344.png)


![3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide](/img/structure/B3019348.png)

![5-Oxaspiro[3.4]octan-3-amine;hydrochloride](/img/structure/B3019352.png)